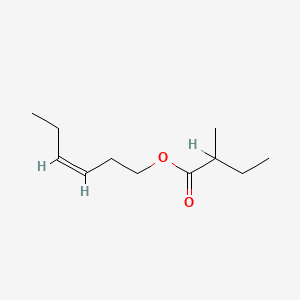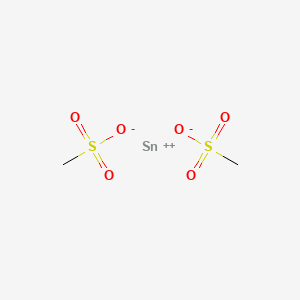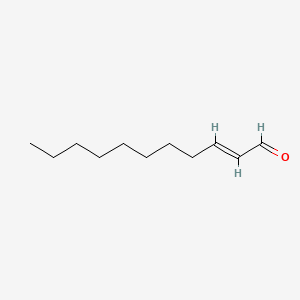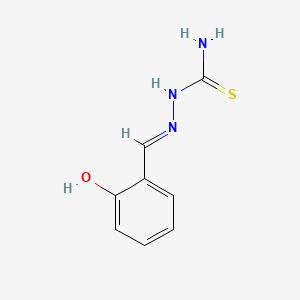
(2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Übersicht
Beschreibung
Alpha-Adenosine is a rare anomer of the more commonly known beta-adenosine. It is a purine nucleoside composed of adenine attached to a ribose sugar via an alpha-glycosidic bond. This compound is not naturally abundant and has unique properties that distinguish it from its beta counterpart, making it a subject of interest in various scientific fields.
Wirkmechanismus
Target of Action
Alpha-Adenosine, also known as (2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol or 9-alpha-d-ribofuranosyl-9h-purin-6-amine, primarily targets the adenosine receptors (ARs) in the body . These receptors are a family of G protein-coupled receptors and are classified into four subtypes: A1, A2A, A2B, and A3 . They play central roles in a broad range of physiological processes, including sleep regulation, angiogenesis, and modulation of the immune system .
Mode of Action
Alpha-Adenosine interacts with its targets, the adenosine receptors, to exert its effects. It depresses the SA & AV nodal activity and antagonizes cAMP-mediated catecholamine stimulation of ventricular muscle . This interaction results in negative chronotropy and dromotropy . It acts as a direct agonist at specific cell membrane receptors (A1 & A2), where A1 is coupled to K+ channels by a guanine nucleotide-binding protein in supraventricular tissue .
Biochemical Pathways
Alpha-Adenosine affects several biochemical pathways. It is involved in the cAMP-adenosine pathway, a biochemical mechanism mediated by ATP-binding cassette transporters that facilitate cAMP efflux and by specific ectoenzymes that convert cAMP to AMP (ecto-PDEs) and AMP to adenosine (ecto-nucleotidases such as CD73) . In addition, it is involved in the regulation of adenylyl cyclase, phospholipase C, inositol triphosphate, diacylglycerol, phosphatidylinositol 3-kinase, and mitogen-activated protein kinases .
Pharmacokinetics
Alpha-Adenosine has very rapid metabolism by adenosine deaminase in red cells and the endothelial wall . Its half-life is less than 10 seconds, and its duration of action is approximately 30 seconds . It must be given intravenously for absorption , and it is absorbed by RBC’s and endothelium .
Result of Action
The molecular and cellular effects of alpha-Adenosine’s action are significant. It inhibits platelet aggregation to ADP . This mechanism is due to the elevation in intracellular cAMP and works through the A2a receptor . It also leads to hyperpolarization and suppression of calcium-dependent action potentials .
Action Environment
The action, efficacy, and stability of alpha-Adenosine can be influenced by environmental factors. For instance, adenosine is released from damaged tissue, which may contribute to the platelet dysfunction seen after severe trauma . Furthermore, the extracellular cAMP-adenosine pathway is operative in many cell types, including those of the airways . In airways, extracellular adenosine exerts pro-inflammatory effects and induces bronchoconstriction in patients with asthma and chronic obstructive pulmonary diseases .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Alpha-Adenosin kann durch verschiedene Methoden synthetisiert werden, darunter das Mercuri-Verfahren, die Fusionsreaktion und die Vorbrüggen-Glykosylierung . Diese Methoden beinhalten die Bildung einer Alpha-glykosidischen Bindung zwischen Adenin und Ribose. Das Mercuri-Verfahren verwendet beispielsweise Quecksilberverbindungen, um den Glykosylierungsprozess zu erleichtern, während die Vorbrüggen-Glykosylierung silylgeschützte Nukleobasen und Glykosyldonatoren in Gegenwart eines Lewis-Säurekatalysators verwendet.
Industrielle Produktionsmethoden: Die industrielle Produktion von Alpha-Adenosin ist aufgrund seiner Seltenheit und der Komplexität seiner Synthese weniger verbreitet. Fortschritte in der synthetischen Chemie haben es ermöglicht, diese Verbindung in größeren Mengen unter Verwendung optimierter Reaktionsbedingungen und Katalysatoren zu produzieren, die die Bildung des Alpha-Anomers gegenüber dem Beta-Anomer begünstigen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Alpha-Adenosin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann Alpha-Adenosin in Inosin oder andere oxidierte Derivate umwandeln.
Reduktion: Reduktionsreaktionen können die Ribose-Einheit oder die Adeninbase modifizieren.
Substitution: Substitutionsreaktionen beinhalten häufig den Austausch von funktionellen Gruppen an der Adeninbase oder dem Ribosezucker.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Die Bedingungen variieren je nach gewünschter Substitution, typische Reagenzien sind jedoch Halogenierungsmittel und Nukleophile.
Hauptprodukte:
Wissenschaftliche Forschungsanwendungen
Alpha-Adenosin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese von Nukleosid-Analoga und anderen komplexen Molekülen verwendet.
Biologie: Alpha-Adenosin wird auf seine Rolle in der zellulären Signalübertragung und im Metabolismus untersucht.
Medizin: Die Forschung zu seinen potenziellen therapeutischen Anwendungen, einschließlich antiviraler und krebshemmender Eigenschaften, ist im Gange.
Industrie: Es wird bei der Entwicklung biochemischer Assays und als Referenzverbindung in der analytischen Chemie eingesetzt
5. Wirkmechanismus
Alpha-Adenosin übt seine Wirkungen hauptsächlich durch Wechselwirkung mit Adenosinrezeptoren aus, bei denen es sich um G-Protein-gekoppelte Rezeptoren handelt. Zu diesen Rezeptoren gehören die Subtypen A1, A2A, A2B und A3. Die Bindung von Alpha-Adenosin an diese Rezeptoren kann verschiedene intrazelluläre Signalwege modulieren, darunter solche, die zyklisches Adenosinmonophosphat (cAMP), Phospholipase C und mitogenaktivierte Proteinkinasen beinhalten . Diese Wechselwirkungen beeinflussen zahlreiche physiologische Prozesse wie Neurotransmission, Immunantwort und Herz-Kreislauf-Funktion.
Ähnliche Verbindungen:
Beta-Adenosin: Die häufigste Form von Adenosin, die an zahlreichen biologischen Prozessen beteiligt ist.
Inosin: Ein oxidiertes Derivat von Adenosin mit unterschiedlichen biologischen Funktionen.
Desoxyadenosin: Ein Bestandteil der DNA, der sich von Adenosin durch das Fehlen einer Hydroxylgruppe am Ribosezucker unterscheidet.
Einzigartigkeit: Alpha-Adenosin ist aufgrund seiner Alpha-glykosidischen Bindung einzigartig, die im Vergleich zu seinem Beta-Gegenstück unterschiedliche chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es für spezielle Forschungsanwendungen wertvoll, bei denen die Alpha-Konfiguration erforderlich ist .
Vergleich Mit ähnlichen Verbindungen
Beta-Adenosine: The most common form of adenosine, involved in numerous biological processes.
Inosine: An oxidized derivative of adenosine with distinct biological functions.
Deoxyadenosine: A component of DNA, differing from adenosine by the absence of a hydroxyl group on the ribose sugar.
Uniqueness: Alpha-Adenosine is unique due to its alpha-glycosidic bond, which imparts different chemical and biological properties compared to its beta counterpart. This uniqueness makes it valuable for specific research applications where the alpha configuration is required .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-CRKDRTNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5682-25-7 | |
| Record name | 9H-Purin-6-amine, 9-alpha-D-ribofuranosyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005682257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Purin-6-amine, 9- alpha-D-ribofuranosyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


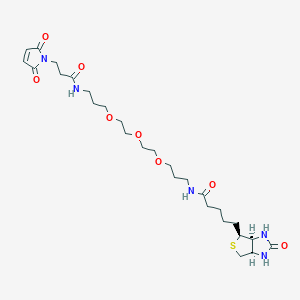
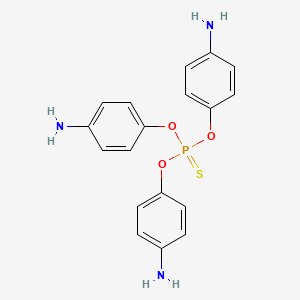
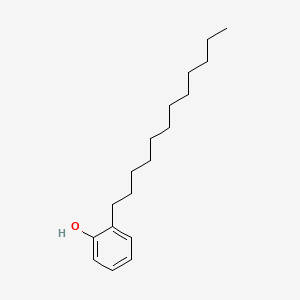

![Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B3029105.png)


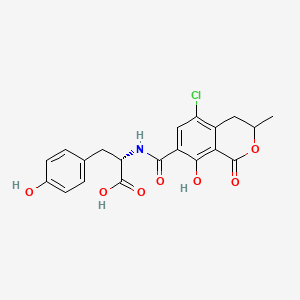
![methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B3029112.png)

